3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide
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Overview
Description
3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group, a methylphenyl group, a morpholine ring, and a benzamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a morpholine group.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with a methylphenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, where the quinoline derivative reacts with a benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro group can be substituted with other nucleophiles to introduce new functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Common reagents include palladium catalysts and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro and methylphenyl groups but has a thiazole ring instead of a quinoline core.
Gefitinib: A quinazoline derivative with a similar core structure, used as an anticancer agent.
Quinoline N-oxides: Compounds with an oxidized quinoline core, used as intermediates in organic synthesis.
Uniqueness
3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide is unique due to its combination of functional groups and its potential for diverse biological activities. The presence of the morpholine ring and the benzamide moiety distinguishes it from other quinoline derivatives and contributes to its unique properties and applications.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c1-18-5-7-19(8-6-18)25-17-26(31-11-13-33-14-12-31)23-16-22(9-10-24(23)30-25)29-27(32)20-3-2-4-21(28)15-20/h2-10,15-17H,11-14H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPTVKMWXQVYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=C2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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